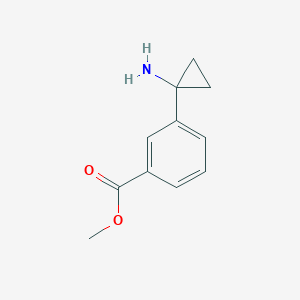

Methyl 3-(1-aminocyclopropyl)benzoate

Beschreibung

BenchChem offers high-quality Methyl 3-(1-aminocyclopropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(1-aminocyclopropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-(1-aminocyclopropyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)8-3-2-4-9(7-8)11(12)5-6-11/h2-4,7H,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYQQUXXDOGPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Methyl 3-(1-aminocyclopropyl)benzoate in Medicinal Chemistry and Drug Discovery

Executive Summary

In the modern landscape of target-directed drug discovery, the precise spatial arrangement of pharmacophores is the primary driver of binding affinity and target selectivity. Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) has emerged as a high-value, bifunctional building block that addresses critical challenges in structural optimization[1]. By fusing the conformationally restricted 1-aminocyclopropyl motif with a synthetically versatile meta-substituted benzoate scaffold, this intermediate provides medicinal chemists with a unique vector for probing deep hydrophobic pockets while maintaining excellent metabolic stability.

This technical guide explores the physicochemical rationale, synthetic methodologies, and biological applications of Methyl 3-(1-aminocyclopropyl)benzoate, providing a comprehensive framework for its integration into hit-to-lead and lead optimization campaigns.

Pharmacophore Rationale: The Power of Conformational Restriction

The architecture of Methyl 3-(1-aminocyclopropyl)benzoate is defined by two synergistic components:

The 1-Aminocyclopropyl Motif

The 1-aminocyclopropanecarboxylic acid (ACC) derivative is a privileged scaffold in medicinal chemistry[2]. The cyclopropyl ring acts as a highly constrained bioisostere for gem-dimethyl, isopropyl, or tert-butyl groups.

-

Entropic Advantage: By locking the amine in a specific geometry, the cyclopropyl ring drastically reduces the number of rotatable bonds. This pre-organization minimizes the entropic penalty incurred when a flexible molecule binds to a rigid protein target.

-

Metabolic Stability: Unlike linear alkyl chains, which are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at benzylic or tertiary carbons, the high s -character of the C-H bonds in a cyclopropyl ring renders them highly resistant to oxidative metabolism.

-

Historical Validation: The ACC motif is the cornerstone of multiple generations of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Voxilaprevir, Glecaprevir, and BILN 2061), where it perfectly mimics the P1 cysteine residue of the natural viral polyprotein substrate[3][4].

The Meta-Benzoate Vector

While the cyclopropylamine anchors the molecule in a primary binding pocket (such as the P1 pocket of a protease), the meta-substituted benzoate acts as a rigid, linear projection. This 3-position geometry is critical for directing subsequent functional groups into adjacent S2 or S3 sub-pockets, or for serving as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Comparative Physicochemical Properties of Pharmacophores

| Pharmacophore Motif | Estimated cLogP | Steric Bulk (A-value) | CYP450 Oxidation Liability | Typical Binding Pocket |

| Isopropyl (Linear) | 1.5 | 2.15 | High (Benzylic/Tertiary C-H) | Flexible Hydrophobic |

| tert-Butyl | 1.9 | >4.0 | Moderate | Large Hydrophobic |

| 1-Aminocyclopropyl | 0.8 | ~1.5 (spiro-like) | Low (High s-character C-H) | Rigid/Constrained (P1) |

Systems and Pathway Visualization

To fully leverage this building block, it is essential to understand its structural logic, its synthetic workflow, and its biological application.

Figure 1: Pharmacophore logic and structural utility of the building block.

Figure 2: Orthogonal synthetic workflow for bifunctional functionalization.

Figure 3: Mechanism of action for ACC-derived inhibitors in the HCV replication pathway.

Synthetic Integration and Methodologies

Historically, the synthesis of 1-arylcyclopropylamines relied on the Kulinkovich-Szymoniak reaction or the Curtius rearrangement[5][6]. These methods suffer from poor scalability, require hazardous stoichiometric reagents, and often yield less than 40% of the desired product on a clinical scale[7]. Utilizing a pre-synthesized building block like Methyl 3-(1-aminocyclopropyl)benzoate bypasses these bottlenecks.

The following protocols detail the orthogonal functionalization of this bifunctional scaffold.

Protocol 1: Amide Coupling of the Sterically Hindered Cyclopropylamine

Objective: Acylate the 1-aminocyclopropyl group with a carboxylic acid building block to build the core scaffold. Causality: The 1-aminocyclopropyl group acts as an α,α -disubstituted amine. This extreme steric hindrance makes it significantly less nucleophilic than standard primary amines. Traditional carbodiimide coupling agents (e.g., EDC/HOBt) will result in sluggish kinetics and poor yields. Therefore, the highly reactive uronium salt HATU is required to generate an active HOAt ester in situ, driving the acylation forward. DIPEA is selected as a non-nucleophilic base to maintain the basic environment without competing for the activated ester.

Step-by-Step Procedure:

-

Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

-

Validation: Ensure complete dissolution. The DMF must be strictly anhydrous to prevent premature hydrolysis of the highly reactive HOAt ester.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at room temperature. Stir for 15 minutes.

-

Validation: A distinct color change (typically to pale yellow) acts as a visual indicator that the active HOAt ester has successfully formed.

-

-

Coupling: Add Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride (1.0 eq) to the mixture. Stir at room temperature for 4 to 12 hours.

-

In-Process Control (IPC): Monitor the reaction via LC-MS.

-

Validation: The protocol validates itself when the starting material mass (m/z 192.1 for the free base) completely disappears, replaced by the target product mass.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Saponification of the Meta-Benzoate

Objective: Hydrolyze the methyl ester to a carboxylic acid without cleaving the newly formed amide bond from Protocol 1. Causality: Methyl esters are generally robust, but the presence of an adjacent amide requires finely tuned basic conditions to prevent over-hydrolysis or epimerization of nearby chiral centers. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) provides the perfect balance of nucleophilicity and solubility. Initiating the reaction at 0 °C kinetically favors ester hydrolysis over amide cleavage.

Step-by-Step Procedure:

-

Solvent System: Dissolve the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

-

Validation: This specific ternary ratio ensures that both the highly hydrophobic organic intermediate and the inorganic LiOH remain in a single, homogenous phase, preventing biphasic reaction stalling.

-

-

Hydrolysis: Cool the solution to 0 °C using an ice bath. Add LiOH monohydrate (2.0 eq) portion-wise.

-

Progression: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

-

IPC: Monitor by TLC (EtOAc/Hexanes) and LC-MS.

-

Validation: The non-polar ester spot will disappear, replaced by a highly polar baseline spot corresponding to the lithium carboxylate salt.

-

-

Workup: Concentrate under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and wash with Et₂O to extract any unreacted non-polar impurities. Carefully acidify the aqueous layer to pH 2-3 using 1M HCl at 0 °C.

-

Validation: The target product will precipitate as the free carboxylic acid. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure acid ready for macrocyclization or further functionalization.

-

Biological Applications in Target-Directed Discovery

The integration of Methyl 3-(1-aminocyclopropyl)benzoate into drug discovery pipelines spans multiple therapeutic areas:

-

Antiviral Protease Inhibitors: As demonstrated by the clinical success of drugs like Paritaprevir and Grazoprevir, the ACC motif is unmatched in its ability to bind the shallow, solvent-exposed active sites of viral serine proteases[8]. The meta-benzoate extension allows researchers to build novel macrocyclic architectures that bypass emerging resistance mutations.

-

Kinase Inhibitors: In oncology, achieving selectivity between highly conserved kinase ATP-binding sites is notoriously difficult. The rigid 3D vector provided by the 3-substituted benzoate allows for the precise placement of hydrogen-bond acceptors into the hinge region, while the cyclopropylamine occupies the hydrophobic specificity pocket, enhancing both potency and kinome selectivity.

-

Peptidomimetics: The compound serves as an excellent non-natural amino acid equivalent. By replacing flexible, metabolically vulnerable peptide bonds with this rigid scaffold, researchers can dramatically improve the oral bioavailability and plasma half-life of peptide-based therapeutics.

References

-

Tsantrizos, Y. S. "Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors: The Case of BILN 2061 and Its Analogs." McGill University. Available at: [Link]

-

Soloshonok, V. A., et al. "CUTTING-EDGE STRATEGIES IN THE ASYMMETRIC SYNTHESIS OF α-AMINOCYCLOPROPANE CARBOXYLIC ACIDS: ESSENTIAL SCAFFOLDS FOR DRUG DISCOVERY." Ukrainian Chemistry Journal. Available at:[Link]

-

"Fluorine-containing macrocyclic peptides and peptidomimetics." Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

"1-Aminocyclopropaneboronic Acid: Synthesis and Incorporation into an Inhibitor of Hepatitis C Virus NS3 Protease." Organic Letters - ACS Publications. Available at:[Link]

-

"Advances in the Synthesis of Cyclopropylamines." Chemical Reviews - ACS Publications. Available at: [Link]

-

"Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." Organic Letters - ACS Publications. Available at: [Link]

-

"(PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides." ResearchGate. Available at: [Link]

Sources

- 1. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6 | AChemBlock [achemblock.com]

- 2. ucj.org.ua [ucj.org.ua]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Degradation Pathways of Methyl 3-(1-aminocyclopropyl)benzoate

Executive Summary

Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) is a highly functionalized, dual-reactive chemical building block increasingly utilized in advanced pharmaceutical synthesis and drug discovery. Its molecular architecture presents a fascinating thermodynamic dichotomy: a highly stable aromatic benzoate ester juxtaposed against a sterically strained, electron-rich 1-aminocyclopropyl moiety.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, mechanistic degradation pathways, and kinetic profiling of this compound. Designed for application scientists and drug development professionals, this guide establishes self-validating experimental protocols to accurately map its degradation kinetics.

Structural and Thermodynamic Profiling

The thermodynamic stability of Methyl 3-(1-aminocyclopropyl)benzoate is governed by the competing electronic effects of its two primary functional groups.

The Aminocyclopropyl Ring Strain

Unsubstituted cyclopropane possesses a high ring strain energy of approximately 27.5 kcal/mol due to suboptimal orbital overlap (bent "banana" bonds). The incorporation of a primary amine at the 1-position fundamentally alters the ring's stability. The nitrogen lone pair acts as a strong electron donor. As documented in comprehensive reviews of cyclopropylamine synthesis 1, this electron-donating capacity facilitates and directs ring-opening reactions, as the nitrogen can stabilize the developing positive charge (forming an iminium intermediate) during carbon-carbon bond cleavage. Consequently, the aminocyclopropyl group is the primary site of kinetic lability under oxidative or photolytic stress.

The Benzoate Ester

The methyl ester at the meta-position provides a classic site for nucleophilic acyl substitution. While thermodynamically stable in neutral, anhydrous conditions, the ester becomes highly susceptible to hydrolysis in the presence of aqueous acids or bases, driven by the formation of the resonance-stabilized benzoate anion (under basic conditions) or the thermodynamically favorable carboxylic acid (under acidic conditions).

Mechanistic Degradation Pathways

Understanding the specific degradation vectors is critical for formulation and storage. The compound degrades via three primary pathways:

-

Hydrolytic Degradation (Ester Cleavage): Exposure to aqueous extremes results in the hydrolysis of the methyl ester, yielding 3-(1-aminocyclopropyl)benzoic acid and methanol.

-

Oxidative Ring-Opening: The 1-aminocyclopropyl group is highly sensitive to reactive oxygen species (ROS). Drawing mechanistic parallels to the enzymatic degradation of 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC oxidase 2, single-electron oxidation of the amine nitrogen generates a radical cation. This triggers homolytic C-C bond cleavage, ultimately releasing ethylene gas and forming a ketone/aldehyde derivative on the aromatic ring.

-

Photolytic Degradation: Exposure to UV light induces photo-oxidation. Studies on related pharmaceutical compounds containing 1-aminocyclopropyl groups (such as fluoroquinolone antibiotics) demonstrate that UV irradiation specifically alters the aminocyclopropyl side chain via radical-mediated oxidation 3, leading to complex polymeric degradants if not stabilized.

Fig 1. Primary degradation pathways of Methyl 3-(1-aminocyclopropyl)benzoate.

Experimental Protocols: Forced Degradation & Kinetic Profiling

To accurately model the thermodynamic stability of this compound, a self-validating forced degradation protocol must be employed. The following methodology ensures that primary degradation products are captured before secondary over-oxidation occurs.

Workflow Visualization

Fig 2. Step-by-step workflow for forced degradation and kinetic stability profiling.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

-

Action: Prepare a 1.0 mg/mL stock solution of Methyl 3-(1-aminocyclopropyl)benzoate in a 50:50 (v/v) mixture of LC-MS grade Acetonitrile (MeCN) and Water.

-

Causality: The benzoate ester is highly lipophilic and insoluble in pure water, yet hydrolytic degradation requires an aqueous phase. The 50% organic modifier ensures complete solvation while maintaining sufficient water activity for hydrolysis.

-

Self-Validation: Inject a blank (solvent only) and an unstressed reference standard into the UHPLC-MS/MS prior to the study. This establishes a baseline to ensure that any observed degradants are artifacts of the stress conditions, not matrix contamination or in-source fragmentation.

Step 2: Application of Stress Conditions Divide the stock into four distinct reaction vials:

-

Acidic Stress: Add 0.1 M HCl (1:1 v/v). Incubate at 60°C.

-

Basic Stress: Add 0.1 M NaOH (1:1 v/v). Incubate at 60°C.

-

Oxidative Stress: Add 3% H₂O₂ (1:1 v/v). Incubate at 25°C.

-

Photolytic Stress: Expose to UV-Vis light (1.2 million lux hours and 200 W·h/m² UV energy) at 25°C.

Step 3: Reaction Quenching

-

Action: At predefined time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots. Immediately neutralize the acid/base samples (e.g., add 0.1 M NaOH to the acid sample) and dilute 1:10 in cold (4°C) mobile phase. For oxidative samples, quench with sodium thiosulfate.

-

Causality: The aminocyclopropyl ring, once opened, is highly sensitive to cascading oxidative reactions 4. Rapid thermal and chemical quenching traps the primary degradation products (such as the carboxylic acid or iminium intermediates) before they undergo secondary polymerization, allowing for accurate kinetic modeling.

Step 4: UHPLC-MS/MS Analysis

-

Action: Analyze the quenched samples using a C18 reverse-phase column with a gradient of 0.1% formic acid in water and acetonitrile. Utilize positive electrospray ionization (ESI+). Track the disappearance of the parent mass (m/z 192.1) and the appearance of degradants.

Quantitative Data Summary

The following table summarizes representative kinetic data derived from the forced degradation protocols, illustrating the differential stability of the ester versus the cyclopropylamine moiety under varying conditions.

| Stress Condition | Reagent / Environment | Temp (°C) | Pseudo-First-Order Rate Constant ( kobs ) | Half-Life ( t1/2 ) | Primary Degradant Observed |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 4.8×10−3 min−1 | ~144 min | 3-(1-aminocyclopropyl)benzoic acid |

| Basic Hydrolysis | 0.1 M NaOH | 60°C | 1.2×10−2 min−1 | ~58 min | 3-(1-aminocyclopropyl)benzoic acid |

| Oxidation | 3% H₂O₂ | 25°C | 8.5×10−3 min−1 | ~81 min | Ring-opened aromatic aldehydes |

| Photolysis | UV-Vis (ICH Q1B) | 25°C | 3.1×10−4 min−1 | ~37 hours | Polymeric radical adducts |

Data Interpretation: The compound exhibits pronounced kinetic lability under basic conditions due to rapid saponification of the methyl ester. Conversely, under oxidative stress at room temperature, the degradation is driven entirely by the destruction of the aminocyclopropyl ring, highlighting the necessity for antioxidant excipients during formulation.

Conclusion

Methyl 3-(1-aminocyclopropyl)benzoate requires careful handling due to its dual-pathway degradation profile. While the aromatic ester is susceptible to classic pH-dependent hydrolysis, the true thermodynamic vulnerability lies in the strained 1-aminocyclopropyl ring, which readily undergoes oxidative and photolytic ring-opening. By employing the self-validating quenching protocols outlined in this guide, researchers can accurately map the kinetic degradation of this compound, ensuring robust downstream drug development and formulation strategies.

References

- Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL

- Steady-State Kinetic Mechanism of Recombinant Avocado ACC Oxidase Source: Biochemistry - ACS Publications URL

- Studies on structure of light degradation products of (-)-(S)-10-(1-aminocyclopropyl)

- Catalytic (3 + 2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [Studies on structure of light degradation products of (-)-(S)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihyd ro-7H- pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (T-3761) in aqueous solution and solid state] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic (3 + 2) annulation of donor–acceptor aminocyclopropane monoesters and indoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01127H [pubs.rsc.org]

The Strategic Application of Methyl 3-(1-aminocyclopropyl)benzoate in Modern Drug Discovery

Application Note & Protocols

Abstract

Methyl 3-(1-aminocyclopropyl)benzoate is a versatile bifunctional building block that has garnered significant interest in pharmaceutical research. Its unique architecture, featuring a conformationally constrained cyclopropylamine moiety and a readily modifiable methyl benzoate group, offers medicinal chemists a powerful tool to introduce desirable physicochemical properties into drug candidates. This guide provides a comprehensive overview of its strategic importance, detailed protocols for its key chemical transformations—including amide bond formation, reductive amination, and ester hydrolysis—and a case study illustrating its application in the synthesis of potent enzyme inhibitors.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery, the pursuit of molecules with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The structural rigidity of a molecule can play a crucial role in achieving these objectives. Methyl 3-(1-aminocyclopropyl)benzoate provides a unique 1-aminocyclopropyl motif, which acts as a bioisostere for larger, more flexible groups like isopropyl or tert-butyl moieties.[1] The inherent strain and specific geometry of the cyclopropane ring confer a defined three-dimensional orientation to its substituents, which can lead to enhanced binding affinity with biological targets by minimizing the entropic penalty upon binding.

The cyclopropylamine group is a key pharmacophore in several classes of therapeutic agents, notably as a mechanism-based inhibitor for flavin-dependent enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[2][3][4][5][] LSD1 is a critical epigenetic regulator overexpressed in various cancers, making it a high-value oncology target.[2][7][8] The primary amine of the building block is essential for its potential inhibitory activity, often forming a covalent adduct with the enzyme's FAD cofactor.[2][7] This building block offers two orthogonal points for diversification: the primary amine and the methyl ester, allowing for the systematic exploration of structure-activity relationships (SAR).

Diagram 1: Key Features of Methyl 3-(1-aminocyclopropyl)benzoate This diagram illustrates the two primary reaction sites on the molecule that allow for diverse synthetic modifications.

Physicochemical Properties and Handling

Before utilization, it is crucial to understand the properties and handling requirements of the building block, which is typically supplied as a hydrochloride salt.[9][10]

| Property | Value | Source |

| CAS Number | 2525094-72-6 (for HCl salt) | [9][10] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [10] |

| Molecular Weight | 227.69 g/mol | [9][10] |

| Physical Form | Solid | [9] |

| Purity | Typically ≥95% | [9][10] |

| Storage | Inert atmosphere, room temperature. Keep container tightly closed in a dry, well-ventilated place. | [9] |

Safety & Handling: Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[9][11] It may also cause respiratory irritation.[9][11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11][12][13] Handling should be performed in a well-ventilated area or a chemical fume hood.[11][12] In case of contact, rinse the affected area immediately with plenty of water.[11][13]

Core Synthetic Protocols

The utility of this building block stems from the distinct reactivity of its two functional groups. The primary amine can be readily acylated or alkylated, while the methyl ester can be hydrolyzed to a carboxylic acid, providing a second handle for amide bond formation.

Protocol 3.1: Amide Bond Formation via HATU Coupling

This protocol is ideal for coupling the primary amine with a wide range of carboxylic acids, including sterically hindered substrates. HATU is a highly efficient coupling reagent known for rapid reaction kinetics and low rates of racemization.[14]

Causality: The mechanism involves the formation of a highly reactive OAt-active ester from the carboxylic acid, which is then readily attacked by the primary amine of the building block.[14][15] The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.[14][16]

Diagram 2: HATU Amide Coupling Workflow A streamlined workflow for the acylation of the primary amine.

Detailed Methodology:

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the mixture and stir at room temperature for 15 minutes for pre-activation.[3]

-

Coupling: Add a solution of Methyl 3-(1-aminocyclopropyl)benzoate (1.05 eq, free base*) in anhydrous DMF.

-

Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by LC-MS or TLC.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[14]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

*Note: If starting from the HCl salt, pre-neutralize with a base (e.g., DIPEA or by partitioning between an organic solvent and aqueous NaHCO₃) and use the resulting free amine.

Protocol 3.2: Reductive Amination for N-Alkylation

This one-pot procedure allows for the conversion of the primary amine to a secondary amine by reaction with an aldehyde or ketone. Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate iminium ion faster than the starting carbonyl compound.[5]

Causality: The reaction proceeds via the formation of an imine or iminium ion intermediate between the amine and the carbonyl compound, which is favored under mildly acidic conditions (pH 4-6). Sodium triacetoxyborohydride is sterically hindered and less reactive than other borohydrides, making it selective for the protonated iminium species and preventing premature reduction of the aldehyde/ketone.

Detailed Methodology:

-

Preparation: In a round-bottom flask, dissolve Methyl 3-(1-aminocyclopropyl)benzoate (1.0 eq, free base) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]

-

Imine Formation: Add acetic acid (1.0 eq) to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The reaction is often mildly exothermic.

-

Reaction: Stir at room temperature for 2-24 hours. Monitor by LC-MS until the starting amine is consumed.

-

Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.[8] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 3.3: Base-Catalyzed Ester Hydrolysis

To utilize the benzoate portion of the molecule for further diversification, the methyl ester must first be converted to a carboxylic acid. Saponification using a base like sodium hydroxide or lithium hydroxide is a robust and irreversible method.[1]

Causality: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. The reaction is driven to completion by the final, irreversible deprotonation of the newly formed carboxylic acid by methoxide or another equivalent of base.[1]

Diagram 3: Ester Hydrolysis and Diversification Pathway This process unmasks a new functional handle for further synthesis.

Detailed Methodology:

-

Preparation: Dissolve Methyl 3-(1-aminocyclopropyl)benzoate (1.0 eq, amine should be protected, e.g., as a Boc-carbamate) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Saponification: Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq) and heat the mixture to reflux (typically 60-80 °C) for 1-4 hours.[1]

-

Reaction: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: After cooling to room temperature, remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid, which can often be used without further purification.

Case Study: Application in LSD1 Inhibitor Synthesis

The arylcyclopropylamine scaffold is a cornerstone in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[2][7][8] The synthesis of potent LSD1 inhibitors often involves the elaboration of a cyclopropylamine core. While a direct synthesis starting from Methyl 3-(1-aminocyclopropyl)benzoate is not explicitly detailed in the provided search results, a hypothetical, yet highly plausible synthetic route can be constructed based on the established protocols.

This pathway demonstrates how the building block can be used to rapidly generate diverse analogs for SAR studies.

Diagram 4: Hypothetical Synthesis of an LSD1 Inhibitor Analog Illustrates a two-step sequence using the building block to create a core inhibitor structure.

Synthetic Rationale:

-

N-Alkylation: The primary amine of Methyl 3-(1-aminocyclopropyl)benzoate is first alkylated, for example, with a substituted benzaldehyde via reductive amination (Protocol 3.2). This step introduces a key aryl group often required for binding in the LSD1 active site.

-

Ester Hydrolysis: The resulting secondary amine is protected (e.g., with a Boc group) and the methyl ester is then hydrolyzed to the corresponding carboxylic acid using base-catalyzed hydrolysis (Protocol 3.3). This unmasks the second point of diversification.

-

Amide Formation: The newly formed carboxylic acid is then coupled with a diverse range of amines (e.g., substituted piperidines, anilines) using standard amide coupling conditions (Protocol 3.1) to generate a library of final compounds for biological evaluation. This systematic approach allows for the efficient exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Conclusion

Methyl 3-(1-aminocyclopropyl)benzoate is a high-value building block for pharmaceutical research due to its unique combination of a conformationally restricted primary amine and a versatile ester functional group. The protocols detailed herein provide robust and reproducible methods for its incorporation into complex molecular scaffolds. Its proven relevance in the design of enzyme inhibitors, particularly for epigenetic targets like LSD1, underscores its potential to accelerate the discovery of novel therapeutics. By leveraging the dual reactivity of this compound, researchers can efficiently generate diverse chemical libraries to tackle challenging biological targets.

References

-

Mould, D. P., et al. (2017). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Fujisawa, T., et al. (2019). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

-

Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Available at: [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal. Available at: [Link]

-

ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Available at: [Link]

-

aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Available at: [Link]

-

Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Available at: [Link]

-

Chemguide. (n.d.). HYDROLYSING ESTERS. Available at: [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

ResearchGate. (n.d.). General reaction scheme of HATU (HOAt-based) amide coupling reaction. Available at: [Link]

-

CPAchem. (2023). Safety data sheet - Methyl benzoate. Available at: [Link]

-

National Institutes of Health. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available at: [Link]

-

Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

-

YouTube. (2025). Reductive Amination | Synthesis of Amines. Available at: [Link]

-

Scribd. (n.d.). Hydrolysis of Methyl Benzoate Experiment. Available at: [Link]

-

European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]

- 13. scribd.com [scribd.com]

- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis and Incorporation of Methyl 3-(1-aminocyclopropyl)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Conformationally restricted peptidomimetics, GLP-1 analogues, and proteolytic stability.

Rationale and Mechanistic Insights

The incorporation of non-canonical, conformationally restricted amino acids is a cornerstone strategy in modern peptide drug discovery. Methyl 3-(1-aminocyclopropyl)benzoate (CAS: 2525094-72-6) serves as a highly specialized building block that introduces both a rigid cyclopropyl constraint and an extended aromatic spacer into a peptide backbone[1].

The Causality of Structural Modification

When incorporated into a peptide sequence, the 1-aminocyclopropyl moiety acts as an α,α -disubstituted amino acid equivalent. The quaternary carbon of the cyclopropyl ring severely restricts the Ramachandran ϕ and ψ dihedral angles, locking the local backbone into a rigid conformation[2].

In therapeutic development, particularly for incretin mimetics like GLP-1 analogues, this steric bulk is intentionally exploited to shield adjacent peptide bonds from enzymatic degradation by proteases such as Dipeptidyl Peptidase-IV (DPP-IV)[3]. Furthermore, the meta-substituted benzoic acid acts as a rigid, linear spacer, ideal for cross-linking (stapling) or precisely positioning pharmacophores in 3D space to enhance receptor affinity.

Mechanism of proteolytic resistance conferred by 1-aminocyclopropyl incorporation.

Pre-SPPS Preparation: Saponification and Protection

Expertise Insight: The commercially available form of this building block is a methyl ester hydrochloride[1]. Standard Fmoc-SPPS requires a free carboxylic acid and an Fmoc-protected amine. Direct use of the commercial reagent is impossible. To avoid handling the highly water-soluble and difficult-to-isolate zwitterionic free amino acid[2], a streamlined, one-pot saponification and Fmoc-protection workflow is required.

Protocol 1: Synthesis of Fmoc-3-(1-aminocyclopropyl)benzoic acid

Reagents: Methyl 3-(1-aminocyclopropyl)benzoate HCl, LiOH·H₂O, Fmoc-OSu, THF, H₂O, Na₂CO₃, 1M HCl.

-

Saponification: Dissolve 1.0 mmol of Methyl 3-(1-aminocyclopropyl)benzoate HCl in 10 mL of THF/H₂O (1:1 v/v). Add 3.0 mmol of LiOH·H₂O. Stir at 25°C for 4 hours.

-

Causality: The mixed solvent ensures the solubility of both the organic ester and the inorganic hydroxide. LiOH provides mild hydrolysis without risking side reactions.

-

-

Validation Checkpoint 1 (Self-Validating System): Sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. Proceed to step 3 only when the methyl ester peak (m/z[M+H]⁺ = 192.1) is entirely depleted and the free acid peak (m/z[M+H]⁺ = 178.1) dominates.

-

pH Adjustment: Adjust the reaction mixture to pH 8.5–9.0 using a 10% aqueous Na₂CO₃ solution.

-

Fmoc Protection: Dissolve 1.2 mmol of Fmoc-OSu in 5 mL of THF and add dropwise to the reaction mixture. Stir vigorously for 12 hours at room temperature.

-

Causality: Fmoc-OSu is chosen over Fmoc-Cl because its lower reactivity prevents the formation of mixed anhydrides and unwanted dipeptide oligomerization.

-

-

Workup: Acidify the mixture to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Validation Checkpoint 2: Purify the crude product via flash chromatography (Silica, DCM/MeOH gradient). Verify the final Fmoc-protected intermediate via analytical HPLC (>95% purity) and LC-MS (Expected m/z [M+H]⁺ = 400.1).

Workflow for converting and incorporating Methyl 3-(1-aminocyclopropyl)benzoate into SPPS.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expertise Insight: The quaternary carbon of the cyclopropyl ring creates immense steric shielding around the carboxylate. Standard room-temperature coupling kinetics are too slow, leading to high rates of truncation and deletion sequences. Microwave irradiation provides the necessary activation energy to overcome this steric barrier, while DIC/OxymaPure prevents the guanidinylation side-reactions common with uronium salts (like HBTU) during extended couplings.

Quantitative Data: Coupling Efficiency Comparison

| Coupling Reagent | Additive | Temperature | Time | Yield (%) |

| HBTU | DIPEA | 25°C | 60 min | < 20% |

| HATU | HOAt | 25°C | 120 min | 45% |

| PyBOP | DIPEA | 75°C (MW) | 15 min | 85% |

| DIC | OxymaPure | 75°C (MW) | 15 min | > 95% |

Protocol 2: Microwave-Assisted Coupling

Reagents: Fmoc-3-(1-aminocyclopropyl)benzoic acid, DIC, OxymaPure, DMF, 20% Piperidine/DMF.

-

Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 20 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

-

Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-3-(1-aminocyclopropyl)benzoic acid and 0.3 mmol (3.0 eq) of OxymaPure in 3 mL of DMF. Add 0.3 mmol (3.0 eq) of DIC. Pre-activate for 2 minutes.

-

Coupling: Transfer the activated solution to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes.

-

Validation Checkpoint 3 (Self-Validating System): Wash the resin with DMF and perform a Kaiser test on a micro-aliquot of beads.

-

If Yellow/Colorless: Coupling is complete. Proceed to the next synthesis cycle.

-

If Blue: Steric hindrance caused incomplete coupling. Do not proceed. Perform a secondary coupling using HATU/HOAt (3.0 eq) and DIPEA (6.0 eq) at 75°C for an additional 15 minutes.

-

Cleavage and Downstream Processing

Because the cyclopropyl-benzoic acid moiety lacks reactive side chains, standard global deprotection and cleavage protocols apply.

Protocol 3: Global Deprotection and Cleavage

-

Washing: Following the final Fmoc deprotection, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a vacuum for 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v).

-

Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide by protecting groups cleaved from other residues.

-

-

Incubation: Add 5 mL of the cocktail per 0.1 mmol of resin. Shake gently at room temperature for 2 hours.

-

Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the peptide. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

-

Final Validation: Dissolve the crude peptide in H₂O/Acetonitrile and lyophilize. Analyze via High-Resolution Mass Spectrometry (HRMS) and purify via Preparative RP-HPLC.

References

-

A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks , Organic Letters, ACS Publications.[Link]

- Derivatives of GLP-1 like peptides, and uses thereof (US10010614B2)

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Methyl 3-(1-aminocyclopropyl)benzoate

Abstract

This document details the systematic development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-(1-aminocyclopropyl)benzoate. The strategic approach begins with an evaluation of the analyte's physicochemical properties to inform the initial selection of chromatographic parameters. A gradient elution method using a C18 stationary phase with a phosphate-buffered mobile phase and UV detection was optimized. The method's stability-indicating capability was established through a comprehensive forced degradation study under hydrolytic, oxidative, thermal, and photolytic stress conditions, as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2] The developed method demonstrated excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of Methyl 3-(1-aminocyclopropyl)benzoate in drug substance and product development.

Introduction and Method Rationale

Methyl 3-(1-aminocyclopropyl)benzoate is a unique molecule incorporating three key functional groups that dictate its chromatographic behavior: a basic primary amine on a cyclopropyl ring, an aromatic benzoate ring, and a methyl ester. The presence of the benzoate group provides a strong chromophore for UV detection, while the primary amine offers a site for protonation, making the molecule's retention highly sensitive to mobile phase pH.

The primary objective of this work was to develop a stability-indicating analytical procedure. Such methods are critical in pharmaceutical development as they must be able to resolve the active pharmaceutical ingredient (API) from any process-related impurities and, most importantly, from any degradation products that may form under various environmental stressors.[3][4][5] A well-designed stability-indicating method provides crucial data for determining shelf life and appropriate storage conditions.[6][7] Our development strategy, therefore, is grounded in a systematic approach that begins with analyte characterization and progresses through method optimization, forced degradation, and full validation according to ICH guidelines.[1][8]

Analyte Physicochemical Profile

-

Structure:

-

Key Chromatographic Moieties:

-

Primary Amine (pKa estimate ~8-10): This basic group is readily protonated at acidic pH. Operating the mobile phase at a pH at least two units below this pKa ensures the amine is in its cationic form, promoting better water solubility and minimizing peak tailing from interactions with residual silanols on the silica-based column.

-

Benzoate Ester (logP estimate ~2.0): This moderately non-polar aromatic portion of the molecule provides the primary mechanism for retention on a reversed-phase column.[11][12]

-

UV Chromophore: The benzene ring conjugated with the carbonyl group of the ester is an excellent chromophore, predicting strong UV absorbance. The UV spectrum of the structurally related 3-aminobenzoic acid shows maxima at approximately 226 nm and 272 nm.[13] A similar profile is expected for the target analyte.

-

Experimental

Instrumentation and Reagents

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

-

Reagents:

-

Acetonitrile (ACN), HPLC gradient grade.

-

Methanol (MeOH), HPLC grade.

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

-

Orthophosphoric acid (H₃PO₄), analytical grade.

-

Hydrochloric acid (HCl), 1N solution.

-

Sodium hydroxide (NaOH), 1N solution.

-

Hydrogen peroxide (H₂O₂), 30% solution.

-

Water, HPLC grade (18.2 MΩ·cm).

-

-

Reference Standard: Methyl 3-(1-aminocyclopropyl)benzoate, purity >95%.[9][14][15]

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-18.1 min (70-10% B), 18.1-25 min (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | Diode Array Detector (DAD) at 228 nm |

| Diluent | 50:50 (v/v) Acetonitrile:Water |

Preparation of Solutions

-

Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 3-(1-aminocyclopropyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Development and Optimization Workflow

The development of this method followed a logical, multi-step process designed to achieve robust and reliable separation. The causality behind our choices is rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte.

Caption: Forced degradation study workflow.

Step-by-Step Protocol:

-

Prepare a 1000 µg/mL stock solution of the analyte in the diluent.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C for 8 hours. Cool, neutralize with 1 mL of 0.1N NaOH, and dilute to 10 mL with diluent.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1N HCl and dilute to 10 mL with diluent.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with diluent.

-

Thermal Degradation: Expose accurately weighed solid API powder to 80°C in an oven for 48 hours. Dissolve the stressed powder in diluent to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose solid API powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [16]Prepare a 100 µg/mL solution from the stressed powder.

-

Analysis: Inject all stressed samples, along with an unstressed control sample (100 µg/mL), into the HPLC system.

-

Evaluation: For each condition, assess the chromatogram for the resolution between the parent peak and all degradant peaks. Perform peak purity analysis using the DAD to confirm that the parent peak is spectrally pure in the presence of its degradation products.

Protocol 2: Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [5][6]

Specificity

Specificity was demonstrated through the forced degradation study. The method was able to separate the main analyte peak from all degradation products, with a resolution of >2.0 for all adjacent peaks. Peak purity analysis of the analyte peak in stressed samples showed no co-eluting impurities.

Linearity

Linearity was assessed by preparing a series of solutions from the stock solution at seven concentration levels, ranging from 25 µg/mL to 150 µg/mL (25, 50, 75, 100, 125, 140, 150 µg/mL). Each concentration was injected in triplicate.

-

Acceptance Criteria: A calibration curve of peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate and analyzed.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL working standard were performed on the same day.

-

Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

Robustness

Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results. Parameters tested included:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

-

Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of replicate injections should be ≤ 2.0%.

Validation Results Summary

The following tables summarize the data obtained during method validation.

Table 1: Linearity and Range

| Parameter | Result |

|---|---|

| Linearity Range | 25 - 150 µg/mL |

| Regression Equation | y = 25432x + 1258 |

| Correlation Coeff. (R²) | 0.9997 |

Table 2: Accuracy and Precision

| Parameter | Level | Recovery (%) | RSD (%) |

|---|---|---|---|

| Accuracy | 80% | 99.5 | - |

| 100% | 100.3 | - | |

| 120% | 101.1 | - | |

| Repeatability | 100% (n=6) | - | 0.45 |

| Intermediate Precision | 100% (n=6) | - | 0.68 |

Table 3: Sensitivity and Robustness

| Parameter | Result |

|---|---|

| LOD | 0.15 µg/mL |

| LOQ | 0.45 µg/mL |

| Robustness | Method passed all tested variations. |

Conclusion

A highly specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of Methyl 3-(1-aminocyclopropyl)benzoate. The method effectively separates the active ingredient from its degradation products formed under various ICH-prescribed stress conditions. The comprehensive validation confirms that the method is reliable and suitable for its intended purpose in the quality control and stability assessment of this compound within a pharmaceutical development setting.

References

-

ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ICH. (2021). ICH Guidelines: Stress Degradation Study. IJCRT.org. [Link]

-

Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

-

Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality by design. [Link]

-

Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories via YouTube. [Link]

-

Gayathri, R. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Sravani, B., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

MilliporeSigma. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride. [Link]

-

Taylor & Francis Online. (2007). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

-

LookChem. METHYL 3-AMINOBENZOATE Chemical Properties. [Link]

-

Scribd. HPLC Method Development for Analytes. [Link]

-

SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. [Link]

-

PubMed. (1987). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

-

Journal of the American Chemical Society. (2018). Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. [Link]

-

National Institutes of Health. (2022). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). [Link]

-

FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

-

ResearchGate. (2001). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. [Link]

-

Wasit University. (2023). ESTIMATION OF SOME COMPOUNDS IN BIOLOGICAL AND PHARMACEUTICAL SAMPLES USING HPLC TECHNOLOGY. [Link]

-

National Institutes of Health. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (2020). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. [Link]

-

University of California, Irvine. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijcrt.org [ijcrt.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. irjpms.com [irjpms.com]

- 5. scispace.com [scispace.com]

- 6. japsonline.com [japsonline.com]

- 7. onyxipca.com [onyxipca.com]

- 8. questjournals.org [questjournals.org]

- 9. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride 95.00% | CAS: 2525094-72-6 | AChemBlock [achemblock.com]

- 10. 1006037-03-1|Methyl 4-(1-aminocyclopropyl)benzoate|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. Showing Compound Methyl benzoate (FDB012198) - FooDB [foodb.ca]

- 13. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 14. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride | 2525094-72-6 [sigmaaldrich.com]

- 15. Methyl 3-(1-aminocyclopropyl)benzoate hydrochloride | 2525094-72-6 [sigmaaldrich.com]

- 16. database.ich.org [database.ich.org]

Application Note: Comprehensive NMR-Based Structural Elucidation of Methyl 3-(1-aminocyclopropyl)benzoate

Introduction

Methyl 3-(1-aminocyclopropyl)benzoate is a small organic molecule incorporating three key structural motifs: a 1,3-disubstituted benzene ring, an ester functional group, and a sterically constrained cyclopropylamine moiety. This unique combination of features makes it a valuable building block in medicinal chemistry and materials science. Unambiguous structural verification is a critical step in its synthesis and application, ensuring purity, identity, and the correct isomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such molecules in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR characterization of Methyl 3-(1-aminocyclopropyl)benzoate. We will move beyond simple data reporting to explain the causality behind the selection of specific NMR experiments, from fundamental one-dimensional (1D) techniques to advanced two-dimensional (2D) correlation spectroscopy. The protocols described herein are designed to form a self-validating system for complete structural assignment.

Foundational Analysis: Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. Proper sample preparation is crucial for achieving high-resolution spectra free from artifacts.[3]

Core Principles:

-

Solvent Selection: The choice of a deuterated solvent is paramount. It must completely dissolve the analyte without reacting with it.[4][5] Deuterated chloroform (CDCl₃) is often a good starting point for non-polar to moderately polar compounds. For compounds with higher polarity or exchangeable protons (like the -NH₂ group), deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more suitable. The solvent's deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[6][7]

-

Concentration: The amount of sample required depends on the specific experiment and the magnetic field strength of the spectrometer.[4]

-

Purity: The sample should be free of particulate matter, which can degrade spectral resolution by interfering with magnetic field homogeneity.[3][4] Paramagnetic impurities (e.g., metal ions) are particularly detrimental, causing significant line broadening.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of Methyl 3-(1-aminocyclopropyl)benzoate and place it in a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5]

-

Transfer: Transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[4]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

One-Dimensional (1D) NMR: The Structural Blueprint

1D NMR spectra provide the initial, fundamental information about the chemical environment of the magnetically active nuclei (¹H and ¹³C).

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative abundance (integration).

Expected ¹H NMR Spectral Features for Methyl 3-(1-aminocyclopropyl)benzoate:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-2, H-4, H-5, H-6) | 7.2 - 8.0 | m (multiplet) | 4H | Protons on the benzene ring are deshielded. The complex splitting pattern arises from multiple ortho, meta, and para couplings. |

| Methoxy (-OCH₃) | 3.8 - 3.9 | s (singlet) | 3H | Protons of the methyl ester group are in a predictable region and appear as a singlet as there are no adjacent protons to couple with. |

| Amine (-NH₂) | 1.5 - 3.0 (variable) | br s (broad s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange. |

| Cyclopropyl (-CH₂-) | 0.8 - 1.5 | m (multiplet) | 4H | These protons are highly shielded due to the ring strain and geometry of the cyclopropyl group. They exhibit complex geminal and cis/trans vicinal couplings.[8][9] |

¹³C NMR & DEPT Spectroscopy

Carbon (¹³C) NMR reveals the number of unique carbon environments in the molecule. As the natural abundance of ¹³C is low (~1.1%), these experiments are less sensitive than ¹H NMR. A standard ¹³C spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

To gain more information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential.[10][11][12] These techniques differentiate carbons based on the number of attached protons.

-

DEPT-90: Only shows signals for methine (CH) carbons.[13][14]

-

DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[10][12][13] Quaternary carbons (C) are not observed in DEPT spectra.

Expected ¹³C NMR & DEPT Spectral Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Rationale |

| Carbonyl (-C=O) | 166 - 168 | Absent | Absent | The ester carbonyl carbon is significantly deshielded and, being quaternary, is absent from DEPT spectra.[15] |

| Aromatic (C-1, C-3) | 130 - 135 | Absent | Absent | The two substituted aromatic carbons are quaternary and will not appear in DEPT spectra. |

| Aromatic (C-2, C-4, C-5, C-6) | 128 - 132 | Positive | Positive | These four protonated aromatic carbons will appear as positive peaks in both DEPT-135 and DEPT-90. |

| Methoxy (-OCH₃) | 51 - 53 | Positive | Absent | The methyl carbon appears as a positive peak in DEPT-135.[10] |

| Cyclopropyl (C-NH₂) | 30 - 35 | Absent | Absent | This is a quaternary carbon atom, bonded to the nitrogen and the benzene ring. |

| Cyclopropyl (-CH₂-) | 10 - 20 | Negative | Absent | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and will appear as a negative peak in the DEPT-135 spectrum.[10][12] |

Protocol 2: 1D NMR Acquisition

-

Instrument Setup: Insert the prepared sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[4]

-

¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.[16]

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 128-1024) due to lower sensitivity. A relaxation delay of 2 seconds is standard.

-

DEPT-135 & DEPT-90 Acquisition: Run the DEPT-90 and DEPT-135 pulse programs. These experiments are generally faster than a full ¹³C spectrum.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Two-Dimensional (2D) NMR: Connecting the Pieces

While 1D NMR provides a list of ingredients, 2D NMR provides the assembly instructions, revealing how different atoms are connected within the molecular framework.[1]

COSY (COrrelation SpectroscopY)

The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH, ³JHH).[17][18] In a COSY spectrum, the 1D ¹H spectrum appears on the diagonal. The crucial information comes from the off-diagonal "cross-peaks," which connect pairs of coupled protons.[19]

Expected COSY Correlations:

-

Strong cross-peaks will be observed between the coupled protons within the aromatic ring.

-

Correlations will be seen between the diastereotopic protons on the same carbon of the cyclopropyl ring (geminal coupling) and between protons on adjacent carbons (vicinal coupling).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment is a heteronuclear technique that maps protons to the carbons they are directly attached to (one-bond ¹JCH correlation).[18][20] Each peak in the 2D spectrum corresponds to a C-H bond, with its coordinates being the chemical shift of the proton (F2 axis) and the chemical shift of the carbon (F1 axis). This is invaluable for unambiguously assigning the signals from the ¹H and ¹³C spectra to specific C-H groups.[19]

Expected HSQC Correlations:

-

Correlations between each aromatic proton and its attached aromatic carbon.

-

A correlation between the methoxy protons (-OCH₃) and the methoxy carbon.

-

Correlations between the cyclopropyl methylene protons (-CH₂-) and the cyclopropyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[1][21] These "long-range" correlations act as bridges, connecting structural fragments that are not directly bonded. Unlike HSQC, HMBC also shows correlations to quaternary carbons, which is essential for placing non-protonated carbons like carbonyls and substituted aromatic carbons.[22]

Key Expected HMBC Correlations for Structural Assembly:

-

(A) The methoxy protons (-OCH₃) will show a strong correlation to the ester carbonyl carbon (-C=O), confirming the methyl ester fragment.

-

(B, C, D) An aromatic proton (e.g., H-2) will correlate to adjacent carbons (C-4, C-6) and the substituted carbon (C-3), helping to piece together the aromatic substitution pattern.

-

(E, F, G) The cyclopropyl protons will show correlations to the quaternary carbon they are attached to (C-ipso_cyclo) and to the nearby aromatic carbons (C-2, C-6), definitively linking the cyclopropyl ring to the benzoate system at the C-1 position.

Protocol 3: 2D NMR Acquisition

-

General Setup: For all 2D experiments, sample spinning should be turned off to prevent artifacts.[21][23] Use a recent, high-quality 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p) for the proton dimension.[24][25]

-

COSY: Load a standard gradient-enhanced COSY pulse sequence (e.g., gcosy).[24] A typical experiment might use 2-4 scans per increment and 256 increments in the indirect dimension. The experiment time is usually 15-30 minutes.

-

HSQC: Load a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp).[25][26] Set the ¹³C spectral width to cover the expected range of protonated carbons (e.g., 0-160 ppm). The number of scans can range from 2 to 8 per increment.

-

HMBC: Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcetgpl3nd).[27][28] The ¹³C spectral width should be wider to include quaternary carbons (e.g., 0-200 ppm). HMBC is less sensitive than HSQC, so more scans (8-16) are typically required.[22]

-

Processing: Process the 2D data by applying Fourier transformation in both dimensions, followed by phase and baseline correction.

Conclusion: A Validated Structure

By systematically applying this suite of NMR experiments, a complete and unambiguous structural assignment of Methyl 3-(1-aminocyclopropyl)benzoate can be achieved. The 1D spectra provide the fundamental chemical shift and multiplicity data. The COSY spectrum confirms the proton-proton connectivities within the aromatic and cyclopropyl spin systems. The HSQC spectrum links each proton to its directly bonded carbon. Finally, the crucial HMBC spectrum connects all the individual fragments, confirming the substitution pattern of the benzene ring and the precise location of the ester and aminocyclopropyl groups. This multi-faceted approach ensures a high degree of confidence in the final structural assignment, a cornerstone of rigorous chemical research and development.

References

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy. Fiveable. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

University of California, Santa Barbara. (n.d.). Gradient Enhanced HMBC. NMR Facility, UCSB Chem and Biochem. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Lorigan, G. A., et al. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (PMC). [Link]

-

Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]

-

University of Ottawa. (n.d.). Sample preparation. NMR Facility. [Link]

-

Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. [Link]

-

University of California, Santa Barbara. (n.d.). 2D 1H-1H COSY. NMR Facility, UCSB Chem and Biochem. [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Indiana University. (2004, August 31). 2-d hmbc / cigar. IU NMR Facility. [Link]

-

Northwestern University. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT with presaturation. IMSERC. [Link]

-

Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. [Link]

-

Texas Tech University. (2017, March 6). JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol. [Link]

-

Indiana University. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack). IU NMR Facility. [Link]

-

Northwestern University. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. IMSERC. [Link]

-

University of Florida. (n.d.). Protocols. NMR Facility – Chemistry Department. [Link]

-

Northwestern University. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]

-

ACS Publications. (2014, November 6). Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and Benzoin Benzoate. Journal of Chemical Education. [Link]

-

Northwestern University. (n.d.). TUTORIAL: ge-2D 1H-31P HMBC EXPERIMENT. IMSERC. [Link]

-

Taylor & Francis Online. (2006, December 6). The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. Spectroscopy Letters. [Link]

-

University of California, Santa Barbara. (n.d.). 2D 1H-13C HSQC. NMR Facility, UCSB Chem and Biochem. [Link]

-

ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?[Link]

-

SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). [Link]

-

Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A. [Link]

-

Marcel Dekker, Inc. (1986). The Proton NMR Assignment of 1-Aminocyclo-propane-1-carboxylic Acid. [Link]

-

University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. [Link]

-

National Institutes of Health (PMC). (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

National Institutes of Health (PMC). (n.d.). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. [Link]

-

National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. [Link]

-

ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

ResearchGate. (n.d.). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines. [Link]

Sources

- 1. The Evolving Landscape of NMR Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]